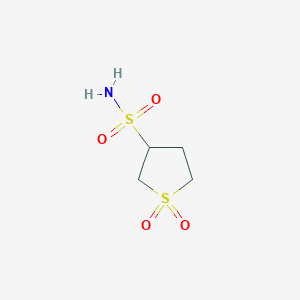

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

1,1-dioxothiolane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJOOFLVVQAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369580 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-48-9 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a research and development setting.

Introduction: The Significance of the Sulfolane-Sulfonamide Moiety

The target molecule, Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, integrates two crucial pharmacophores: the sulfolane (tetrahydrothiophene 1,1-dioxide) ring and a sulfonamide group. The sulfolane moiety, a polar aprotic structure, is known for its metabolic stability and ability to modulate the physicochemical properties of a molecule, such as solubility and membrane permeability.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The combination of these two functionalities in a single scaffold presents a promising avenue for the discovery of novel drug candidates with unique pharmacological profiles.

This guide will delineate a plausible and scientifically sound synthetic route to this target molecule, commencing from readily available starting materials. The presented pathway is a convergent synthesis, designed for efficiency and adaptability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide suggests a straightforward disconnection at the sulfonamide bond, leading back to the key intermediate, Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, and ammonia or an ammonia equivalent. The sulfonyl chloride can be envisioned as arising from the corresponding sulfonic acid, which in turn would be derived from the functionalization of a suitable sulfolane or sulfolene precursor.

Caption: Retrosynthetic pathway for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Synthesis of the Core Scaffold: From Butadiene to Sulfolane

The synthesis of the foundational sulfolane ring is a well-established industrial process.[2]

Step 1: Cheletropic Reaction of Butadiene and Sulfur Dioxide

The initial step involves the [4+1] cycloaddition of 1,3-butadiene with sulfur dioxide to form 3-sulfolene.[3] This reaction is a concerted pericyclic process.[3]

Step 2: Hydrogenation to Sulfolane

The resulting 3-sulfolene is then hydrogenated to yield sulfolane (tetrahydrothiophene 1,1-dioxide).[2] This reduction is typically carried out using a catalyst such as Raney nickel.[2]

Alternatively, tetrahydrothiophene can be synthesized through the reaction of tetrahydrofuran with hydrogen sulfide over an alumina catalyst, followed by oxidation to sulfolane.[4]

Functionalization of the Sulfolane Ring: A Multi-step Approach to the Key Intermediate

The introduction of the sulfonamide group at the 3-position of the sulfolane ring is the crucial part of this synthesis. A plausible route involves the initial functionalization of 3-sulfolene.

Step 1: Bromination of 3-Sulfolene

3-Sulfolene can be halogenated to introduce functional handles for subsequent transformations. The reaction of 3-sulfolene with bromine in an aqueous solution yields 3,4-dibromotetrahydrothiophene-1,1-dioxide.

Step 2: Nucleophilic Substitution with Sulfite

One of the bromine atoms in 3,4-dibromotetrahydrothiophene-1,1-dioxide can be displaced by a sulfite salt, such as sodium sulfite, to introduce the sulfonic acid precursor. This nucleophilic substitution reaction is a standard method for the formation of C-S bonds.

Step 3: Conversion of Sulfonic Acid to Sulfonyl Chloride

The resulting tetrahydrothiophene-3-sulfonic acid 1,1-dioxide can then be converted to the highly reactive sulfonyl chloride intermediate. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Final Step: Amination of the Sulfonyl Chloride

The final step in the synthesis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is the amination of the sulfonyl chloride intermediate. This is a well-established and generally high-yielding reaction.

Protocol: Synthesis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

-

Dissolution: Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Amination: The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: The reaction mixture is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Characterization and Data

The structural confirmation of the final product and all key intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 3-Sulfolene | C₄H₆O₂S | 118.15 | ¹H NMR, ¹³C NMR, IR |

| 3,4-Dibromotetrahydrothiophene 1,1-dioxide | C₄H₆Br₂O₂S | 277.96 | ¹H NMR, ¹³C NMR, MS |

| Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | C₄H₇ClO₄S₂ | 218.68 | ¹H NMR, ¹³C NMR, IR, MS |

| Tetrahydrothiophene-3-sulfonamide 1,1-dioxide | C₄H₉NO₄S₂ | 227.25 | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis |

Conclusion and Future Perspectives

This technical guide outlines a robust and logical synthetic pathway for the preparation of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. The presented route relies on well-established chemical transformations and provides a solid foundation for the synthesis of this and related compounds for further investigation in drug discovery programs. The modular nature of this synthesis allows for the potential to generate a library of analogues by varying the amine component in the final amination step, thus enabling a thorough exploration of the structure-activity relationship of this promising scaffold.

References

- Brant, M., & Wulff, J. (2013).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Sulfolene: Properties, Production, and Applications. Retrieved from [Link]

- Gevorgyan, V., & Kurbatov, S. (2020). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. PMC, 8(1), 123-127.

-

Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiophenes. Retrieved from [Link]

- Matsumoto, A., et al. (2018). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI, 10(7), 928.

-

ResearchGate. (n.d.). Synthesis of 3-aryl-3-sulfolenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetrahydrothiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of tetrahydrothiophene.

- Google Patents. (n.d.). Tetrahydrothiophene synthesis method and process.

- Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.

- Zarovnaya, I. S., et al. (n.d.).

- Google Patents. (n.d.). Conversion of sulfolene to sulfolane in the presence of a tertiary amine.

-

PubChem. (n.d.). 3-Sulfolene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

- Wu, J., et al. (2017). Generation of Sulfonyl Radicals from Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: The Synthesis of 3-Sulfonated Coumarins.

- González-López, V., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI, 17(12), 14354-14365.

-

Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

-

Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

- ResearchGate. (2018).

Sources

An In-Depth Technical Guide to the Chemical Properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. As a distinct chemical entity, it combines the structural features of a saturated five-membered cyclic sulfone (sulfolane) with a sulfonamide functional group. While extensive data on the parent sulfolane scaffold and the broader class of cyclic sulfonamides are available, specific experimental data for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is limited in publicly accessible literature. This guide, therefore, synthesizes established principles of organic chemistry with available data on related structures to present a scientifically grounded yet practical resource for researchers. The causality behind the predicted properties and the rationale for suggested experimental protocols are emphasized to empower scientists in their research and development endeavors.

Molecular Structure and Core Chemical Identity

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide (CAS Number: 17115-48-9) is a unique organosulfur compound with the molecular formula C₄H₉NO₄S₂ and a molecular weight of 199.25 g/mol .[1] The foundational structure is the tetrahydrothiophene 1,1-dioxide ring, commonly known as sulfolane. This core is a highly polar, aprotic scaffold known for its exceptional chemical and thermal stability.[2] The introduction of a sulfonamide group at the 3-position introduces a key functional moiety prevalent in a wide array of therapeutic agents.[3][4]

The presence of two sulfur atoms, one in the sulfone group of the ring and the other in the sulfonamide substituent, along with multiple electronegative oxygen and nitrogen atoms, dictates the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.

Figure 1: Chemical structure of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Physicochemical Properties: An Extrapolated Profile

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Melting Point | Likely a solid at room temperature with a relatively high melting point (>100 °C) | The parent compound, sulfolane, has a melting point of 27.5 °C. The introduction of the polar sulfonamide group, capable of strong intermolecular hydrogen bonding, is expected to significantly increase the melting point. |

| Boiling Point | High boiling point, likely >285 °C | Sulfolane has a high boiling point of 285 °C due to its polarity and molecular weight.[2] The addition of the sulfonamide group will further increase the boiling point due to stronger intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Moderate to good solubility in water. | The sulfolane ring is miscible with water, and the sulfonamide group enhances water solubility through hydrogen bonding. Solubility will be influenced by the crystalline nature of the solid form. |

| pKa | The sulfonamide N-H proton is expected to be weakly acidic, with a pKa likely in the range of 9-11. | The pKa of unsubstituted sulfonamides is typically in this range. The electron-withdrawing nature of the sulfolane ring may slightly increase the acidity (lower the pKa) compared to simple alkyl sulfonamides. |

Synthesis and Characterization

Plausible Synthetic Routes

While a specific, validated synthesis protocol for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is not published, plausible synthetic strategies can be devised based on established organic chemistry principles. A logical approach would involve the functionalization of a pre-formed sulfolane ring.

One potential route could start from 3-sulfolene. Epoxidation of the double bond followed by ring-opening with a nitrogen nucleophile (e.g., ammonia or a protected amine) would yield an amino alcohol. Subsequent oxidation of the alcohol to a ketone, followed by conversion to an oxime and then reduction, could provide the corresponding amine. The amine could then be sulfonated. A more direct approach might involve the sulfonation of a suitable precursor.

A generalized workflow for the synthesis of functionalized sulfolane derivatives often involves multi-step sequences.[5][6]

Figure 2: A generalized synthetic workflow for substituted sulfolanes.

Recommended Characterization Protocols

For researchers who successfully synthesize this compound, a rigorous characterization protocol is essential for structural confirmation and purity assessment.

Step-by-Step Characterization Workflow:

-

Purification: The crude product should be purified using an appropriate technique, such as recrystallization from a suitable solvent system or column chromatography on silica gel.

-

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the sulfolane ring. The chemical shifts will be influenced by the anisotropic effects of the sulfone and sulfonamide groups. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the tetrahydrothiophene ring, with their chemical shifts indicating their proximity to the electron-withdrawing sulfone and sulfonamide groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying the key functional groups. Characteristic vibrational frequencies to look for include:

-

Strong asymmetric and symmetric S=O stretching bands for the sulfone group (typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

-

Asymmetric and symmetric S=O stretching bands for the sulfonamide group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).

-

N-H stretching vibrations for the sulfonamide group (typically two bands in the 3200-3400 cm⁻¹ region for a primary sulfonamide).

-

C-H stretching and bending vibrations for the aliphatic ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can provide further structural information.

-

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula C₄H₉NO₄S₂.

Reactivity and Stability

The reactivity of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is governed by the interplay of the stable sulfolane ring and the reactive sulfonamide group.

-

Thermal Stability: The sulfolane ring is known for its high thermal stability.[2] It is anticipated that the title compound will also exhibit good thermal stability, though the sulfonamide group may be a point of degradation at very high temperatures.

-

Chemical Stability: The sulfolane core is generally resistant to a wide range of chemical reagents. The sulfonamide group, however, can undergo various reactions. The N-H protons are acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or undergo other reactions. The sulfonamide linkage can be cleaved under certain hydrolytic conditions, though this typically requires harsh acidic or basic conditions.

-

Oxidation and Reduction: The sulfone group is at the highest oxidation state of sulfur and is therefore resistant to further oxidation. The sulfonamide group is also generally stable to common oxidizing and reducing agents.

Figure 3: Reactivity profile highlighting the stable core and reactive functional group.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a diverse range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] The sulfone group is also present in numerous biologically active molecules. The combination of these two moieties in a constrained cyclic scaffold makes Tetrahydrothiophene-3-sulfonamide 1,1-dioxide an interesting building block for medicinal chemistry.

-

Scaffold for Library Synthesis: The sulfonamide nitrogen can be readily functionalized, allowing for the generation of a library of derivatives for screening against various biological targets.

-

Bioisosteric Replacement: The cyclic sulfonamide motif can be considered as a bioisostere for other functional groups, such as carboxylic acids or other acidic moieties, in drug candidates.

-

Modulation of Physicochemical Properties: The highly polar sulfolane core can be used to modulate the solubility and other physicochemical properties of a drug molecule, which can be advantageous for improving pharmacokinetic profiles.

The development of novel cyclic sulfone and sulfonamide derivatives continues to be an active area of research in the quest for new therapeutic agents.[5]

Conclusion

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide represents a fascinating, yet underexplored, chemical entity with significant potential in the field of drug discovery and materials science. While specific experimental data remains scarce, a comprehensive understanding of its chemical properties can be extrapolated from the well-documented chemistry of its constituent parts: the robust sulfolane ring and the versatile sulfonamide functional group. This guide provides a foundational understanding of its structure, predicted properties, plausible synthetic approaches, and potential applications. It is our hope that this document will serve as a valuable resource and a catalyst for further research into the chemistry and utility of this promising molecule.

References

- G. Mehta and P. V. V. S.

- S. K. Guchhait, "Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review," Organic & Biomolecular Chemistry, vol. 15, no. 4, pp. 748-771, 2017.

- M. Feng, B. Tang, S. H. Liang, and X. Jiang, "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry," Current Topics in Medicinal Chemistry, vol. 16, no. 11, pp. 1200-1216, 2016.

- C. Bolm, "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective," ChemRxiv, 2021.

- M. Feng, B. Tang, S. H. Liang, and X. Jiang, "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry," Bentham Science Publishers, 2016.

- Google Patents, "CN105949171A - Tetrahydrothiophene synthesis method and process," [Online]. Available: .

- Google Patents, "CN103772349A - Tetrahydrothiophene production method," [Online]. Available: .

- Google Patents, "US3819651A - Process for the production of tetrahydrothiophene," [Online]. Available: .

- Google Patents, "FR3129940A1 - Process for the production of tetrahydrothiophene," [Online]. Available: .

-

PubChem, "Tetrahydrothiophene," [Online]. Available: [Link].

-

Wikipedia, "Tetrahydrothiophene," [Online]. Available: [Link].

- Google Patents, "EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs," [Online]. Available: .

-

Cheméo, "Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0)," [Online]. Available: [Link].

-

The Good Scents Company, "tetrahydrothiophene," [Online]. Available: [Link].

-

PubChem, "(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride," [Online]. Available: [Link].

-

PubChem, "Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide," [Online]. Available: [Link].

-

NIST, "Thiophene, tetrahydro-, 1-oxide," [Online]. Available: [Link].

-

NIST, "Thiophene, tetrahydro-," [Online]. Available: [Link].

- V. A. Pal'chikov, I. S. Zarovnaya, and P. G. Dul'nev, "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments," Russian Journal of Organic Chemistry, vol. 54, no. 7, pp. 1061-1070, 2018.

- S. D.

-

NIST, "Thiophene, tetrahydro-, 1,1-dioxide," [Online]. Available: [Link].

-

NIST, "Thiophene, tetrahydro-, 1,1-dioxide," [Online]. Available: [Link].

- A. K. Pathak, "Efficient Synthesis of [2-¹⁵N]Guanosine and 2′-Deoxy[2′-¹⁵N]Guanosine Derivatives Using N-(tert-Butyldimethylsilyl)

Sources

- 1. scbt.com [scbt.com]

- 2. Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide (CAS No: 17115-49-9), a molecule of interest in contemporary drug discovery and development. In the absence of extensive empirical data in publicly accessible literature, this guide integrates foundational chemical information with predicted physicochemical parameters generated through established computational methodologies. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key physical properties, including melting point, aqueous solubility, and pKa. This document is intended to serve as a vital resource for researchers, enabling a thorough understanding and practical application of this compound in a laboratory setting. We emphasize a self-validating system of protocols and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a heterocyclic compound featuring a sulfone group within a five-membered saturated ring and an appended sulfonamide moiety. This unique structural combination imparts specific physicochemical characteristics that are critical to its behavior in biological systems and its viability as a drug candidate. A comprehensive understanding of its physical properties is paramount for formulation development, pharmacokinetic profiling, and the design of meaningful biological assays. This guide aims to bridge the current knowledge gap by providing a structured repository of essential data and methodologies.

Molecular Identity and Structure

A foundational aspect of understanding any chemical entity is its unequivocal identification and a clear representation of its molecular architecture.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 17115-49-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₄H₉NO₄S₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 199.25 g/mol | Santa Cruz Biotechnology[1] |

Molecular Structure

The structural representation of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D structure of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, in silico prediction tools are invaluable for estimating the physicochemical properties of novel compounds. The following data has been generated using established computational models such as those found in ACD/Labs Percepta, MarvinSketch, and SwissADME.[1][2][3] It is critical to note that these are predicted values and should be confirmed by experimental determination.

| Property | Predicted Value | Recommended Prediction Tool(s) |

| Melting Point (°C) | 180-220 | ACD/Labs Percepta, MarvinSketch |

| Boiling Point (°C) | > 400 (with decomposition) | ACD/Labs Percepta, MarvinSketch |

| Aqueous Solubility (logS) | -2.5 to -1.5 | SwissADME, ACD/Labs Percepta |

| pKa (acidic) | 8.5 - 9.5 (sulfonamide N-H) | ACD/Labs Percepta, MarvinSketch |

| LogP | -1.0 to 0.0 | SwissADME, ACD/Labs Percepta |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the following section details standardized protocols for the experimental determination of the key physical properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method, as outlined in USP <741>, is the standard for accurate determination.[4][5][6]

Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder the sample using a mortar and pestle.

-

-

Capillary Loading:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

The packed sample height should be between 2.5 and 3.5 mm.[7]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[8]

-

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Determination

The shake-flask method developed by Higuchi and Connors is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be employed for clear separation.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

pKa Determination

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.[9][10]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Ensure the initial concentration is known.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[9]

-

Spectroscopic and Spectrometric Characterization

While specific spectra for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide are not widely published, its structural features suggest characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the tetrahydrothiophene ring are expected to appear as complex multiplets in the aliphatic region. The sulfonamide protons (NH₂) will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.[11][12]

-

¹³C NMR: The four carbon atoms of the tetrahydrothiophene ring will give rise to signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

-

SO₂ (Sulfone): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[13][14]

-

SO₂ (Sulfonamide): Similar strong stretching vibrations for the sulfonamide SO₂ group will likely overlap with the sulfone peaks.

-

N-H (Sulfonamide): N-H stretching vibrations are expected in the region of 3400-3200 cm⁻¹.[11]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺. Fragmentation patterns upon collision-induced dissociation (CID) may involve the loss of SO₂ (64 Da), a characteristic fragmentation pathway for some sulfonamides.[15][16][17][18]

Conclusion

This technical guide provides a comprehensive starting point for researchers working with Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. By combining known identifiers, computationally predicted physical properties, and detailed experimental protocols, this document facilitates a deeper understanding and more efficient utilization of this compound in drug discovery and development. The emphasis on standardized, verifiable methodologies ensures that the data generated will be robust and reproducible. It is strongly recommended that the predicted values presented herein be experimentally verified to build a more complete and accurate physicochemical profile of this promising molecule.

References

- This work determined the acid dissociation constants (pKa) of 26 common human and veterinary antibiotics by potentiometric titration. Selected antibiotics consisted of sulfonamides, macrolides, tetracyclines, fluoroquinolones, and other miscellaneous antibiotics. After validation of analysis methods... (Source: PubMed)

- Fragmentation behaviors of selected aromatic sulfonamides were investigated using electrospray ionization mass spectrometry in the positive ion mode. Some of the sulfonamides afforded unique loss of 64 (loss of SO(2)) ions upon collision-induced dissociation followed by intramolecular rearrangements in the gas phase. (Source: PubMed)

- tetrahydrothiophene-3-sulfonamide 1,1-dioxide (CAS 17115-48-9). Santa Cruz Biotechnology.

- For Pharmacopeial purposes, the melting range or temperature of a solid is defined as those points of temperature within which, or the point at which, the solid coalesces and is completely melted... (Source: uspbpep.com)

- Calculations Plugins in MarvinSketch. ChemAxon Docs.

- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (Source: PubMed)

- Reliable in-silico prediction tools for physicochemical properties, ADME characteristics, toxicity endpoints, structure design, and optimization, in one seamless software pl

- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (Source: Agilent)

- 〈741〉 Melting Range or Temper

- Experimental ATR FT-IR spectra of sulfonamides 1a, 1b, 2a and 2b. (Source: The Royal Society of Chemistry)

- Calculators & Predictors for LogP, LogD, pKa, Aqueous Solubility, and more… (Source: ACD/Labs)

- USP 741 Melting Point or Range. (Source: Scribd)

- Rapid Prediction of the Physicochemical Properties of Molecules. (Source: CD ComputaBio)

- Calculator Plugins in MarvinSketch. (Source: Chemaxon Docs)

- Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics.

- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (Source: Bentham Science Publishers)

- Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- Determination of Melting Points According to Pharmacopeia. (Source: thinkSRS.com)

- ACD/Percepta. (Source: PubMed Central)

- Molecular property and toxicity prediction using ACD/Percepta®. (Source: acdlabs.com)

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.

- ACD/Labs Percepta Platform Reviews in 2025. (Source: SourceForge)

- Method for Determining Capillary Melting Point. (Source: J&K Scientific LLC)

- Melting Point Appar

- Measuring the Melting Point. (Source: Westlab Canada)

- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (Source: Scientific Reports)

- Frequently Asked Questions. (Source: SwissADME)

- Melting point determin

- Physicochemical Property Prediction. (Source: BOC Sciences)

- 4.3: Melting Point Determination Procedure. (Source: Chemistry LibreTexts)

- Synthesis and characterization of some sulfonamide dervatives.

- Compliance with Amended General Chapter USP<741>Melting Range or Temper

- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (Source: PubMed Central)

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (Source: Semantic Scholar)

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (Source: PubMed Central)

- Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. (Source: Journal Of Current Pharma Research)

- Protocol for Determining pKa Using Potentiometric Titration.

- Software for the prediction of physicochemical properties.

- Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. (Source: Journal of Pharmacognosy and Phytochemistry)

- Small Molecule Optimis

- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (Source: PubMed Central)

- Infrared Spectra of Sulfones and Related Compounds.

- The infrared spectra of some sulphonamides. (Source: Journal of the Chemical Society (Resumed))

- N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum. (Source: ChemicalBook)

- Calcul

- Marvin - Chemical Drawing Software. (Source: Chemaxon)

- MarvinSketch : 6.0. (Source: SCFBio)

- Sulfamide - Optional[15N NMR] - Chemical Shifts. (Source: SpectraBase)

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. uspbpep.com [uspbpep.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. scribd.com [scribd.com]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ripublication.com [ripublication.com]

- 12. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hpst.cz [hpst.cz]

- 18. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes available data on its core structure, the tetrahydrothiophene 1,1-dioxide (sulfolane) backbone, and the sulfonamide functional group to provide a scientifically grounded resource for researchers. This guide covers the fundamental physicochemical properties, including its molecular weight of 199.25 g/mol , a proposed synthetic pathway with a detailed experimental protocol, potential therapeutic applications based on structure-activity relationships of related compounds, and recommended analytical methodologies for its characterization. This document is intended to serve as a foundational reference for scientists and professionals engaged in the exploration of novel sulfonamide-based therapeutic agents.

Introduction: The Scientific Landscape of Heterocyclic Sulfonamides

The confluence of a saturated heterocyclic ring system and a sulfonamide moiety presents a rich scaffold for the design of novel therapeutic agents. The tetrahydrothiophene 1,1-dioxide (sulfolane) core is a well-established pharmacophore known for its metabolic stability and ability to modulate physicochemical properties. When functionalized with a sulfonamide group, a classic pharmacophore responsible for the biological activity of numerous approved drugs, the resulting molecule, Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, holds significant potential for diverse pharmacological applications.

Sulfonamides, as a class, have a storied history in medicine, initially rising to prominence as antibacterial agents.[1] Their utility has since expanded dramatically, with derivatives demonstrating efficacy as diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory agents.[2] The rigid, five-membered sulfolane ring can orient the sulfonamide group in a specific vector, potentially enhancing its interaction with biological targets. This guide aims to provide a detailed technical exploration of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, bridging the gap in the current literature by providing expert insights into its chemistry and potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide are summarized below.

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | |

| Molecular Formula | C₄H₉NO₄S₂ | |

| CAS Number | 17115-48-9 | |

| Canonical SMILES | C1CS(=O)(=O)CC1S(=O)(=O)N | (Predicted) |

| IUPAC Name | 1,1-dioxidotetrahydrothiophen-3-yl)sulfonamide | (Systematic) |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water | (Predicted) |

| Melting Point | >200 °C (with decomposition) | (Predicted) |

Proposed Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would start from a commercially available or readily synthesized precursor, such as 3-hydroxysulfolane. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with a sulfite, and subsequent chlorination and amination to form the sulfonamide.

Caption: Proposed synthetic workflow for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard laboratory techniques for analogous transformations. Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Step 1: Synthesis of Sulfolane-3-sulfonyl chloride

-

To a stirred solution of 3-hydroxysulfolane (1 equivalent) in dichloromethane (DCM, 10 volumes) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfolane-3-sulfinyl chloride.

-

Dissolve the crude product in glacial acetic acid (5 volumes) and cool to 0 °C.

-

Add hydrogen peroxide (30% aqueous solution, 3 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford sulfolane-3-sulfonyl chloride.

Step 2: Synthesis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

-

Dissolve sulfolane-3-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF, 10 volumes) and cool to 0 °C.

-

Add aqueous ammonia (28-30%, 5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Potential Applications in Drug Discovery and Development

The structural motifs within Tetrahydrothiophene-3-sulfonamide 1,1-dioxide suggest several potential avenues for therapeutic application.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors used to treat glaucoma, edema, and epilepsy. The tetrahydrothiophene dioxide scaffold could influence the selectivity and pharmacokinetic profile of such inhibitors.

-

Antibacterial Agents: Although less common now, sulfonamides were the first class of synthetic antibiotics.[1] Novel sulfonamide derivatives are still being explored to overcome resistance mechanisms.

-

Anti-inflammatory and Anticancer Activity: A wide range of sulfur-containing heterocycles have demonstrated anti-inflammatory and anticancer properties.[3] The rigid sulfolane core could serve as a scaffold to present the sulfonamide group for interaction with relevant biological targets in these disease areas.

Caption: Potential therapeutic avenues for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide.

Analytical Methods for Characterization

The characterization and quality control of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the number and connectivity of protons in the tetrahydrothiophene ring and the sulfonamide group.

-

¹³C NMR would provide information on the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the S=O stretches of the sulfone and sulfonamide, and the N-H stretches of the sulfonamide.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a UV detector, would be suitable for assessing the purity of the compound.

-

Gas Chromatography (GC): Due to the predicted high melting point and polarity of the compound, GC analysis would likely require derivatization to increase volatility.

Hypothetical Analytical Protocol: Purity Determination by HPLC

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

Gradient Program:

| Time (min) | %A | %B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Conclusion

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic value. This technical guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties, a plausible synthetic route, potential applications, and analytical methodologies. By leveraging the established knowledge of its constituent functional groups and core structures, this document aims to stimulate and support further research into this and related heterocyclic sulfonamides. As new data emerges, a more refined understanding of the specific biological activities and applications of this compound will undoubtedly come into focus.

References

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44245-44293. [Link]

- Edmunds, A. J. F., & Morris, J. (2020). The medicinal chemistry of nitrogen heterocycles. In Nitrogen-Containing Heterocycles in Drug Discovery. The Royal Society of Chemistry.

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Mishra, A., & Sharma, M. (2020). Sulfonamide derivatives: Synthesis and applications.

- Pathania, S., et al. (2021). Role of sulphur-heterocycles in medicinal chemistry: An update. Journal of Molecular Structure, 1239, 130510.

- U.S. Patent No. 5,290,953. (1994). Process for producing sulfolane compounds.

-

Organic Syntheses. (n.d.). Tetrahydrothiophene. Retrieved January 4, 2026, from [Link]

- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.

- Sim, H. S., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5029-5032.

-

American Chemical Society. (n.d.). The Preparation of Heterocyclic Sulfonamides. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, Sulfolane. Retrieved January 4, 2026, from [Link].

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 7(57), 35937-35954. [Link]

-

Wikipedia. (n.d.). Sulfolane. Retrieved January 4, 2026, from [Link]

- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Current Organic Synthesis, 17(6), 436-462.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiophenes. Retrieved January 4, 2026, from [Link]

- Kumar, V., & Kumar, S. (2021). Role of sulphur-heterocycles in medicinal chemistry: An update. Journal of Molecular Structure, 1239, 130510.

Sources

A Technical Guide to the Spectroscopic Characterization of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide and its Analogs

Introduction: The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Tetrahydrothiophene-1,1-dioxide and its derivatives, often referred to as sulfolanes, are a class of compounds that have garnered significant interest due to their diverse biological activities and utility as synthetic intermediates. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents. The combination of these two moieties in Tetrahydrothiophene-3-sulfonamide 1,1-dioxide (CAS 17115-48-9) suggests a potential for unique pharmacological properties.

This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of such molecules. Due to the limited availability of public spectroscopic data for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, this document will focus on a closely related and structurally representative analog: 3-aminotetrahydrothiophene 1,1-dioxide . The principles and methodologies discussed herein are directly applicable to the analysis of the target sulfonamide and other related compounds, offering researchers and drug development professionals a practical framework for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In the ¹H NMR spectrum of 3-aminotetrahydrothiophene 1,1-dioxide, the protons on the five-membered ring exhibit complex second-order coupling patterns due to their diastereotopic nature. The sulfone group, being a strong electron-withdrawing group, significantly deshields the adjacent protons. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the molecule.

Expected ¹H NMR Data for 3-aminotetrahydrothiophene 1,1-dioxide:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~3.8 - 4.2 | m | - |

| H-2, H-5 (α to SO₂) | ~3.1 - 3.5 | m | - |

| H-4 | ~2.2 - 2.6 | m | - |

| NH₂ | ~1.5 - 3.0 | br s | - |

Trustworthiness: The broad range for the amine protons is due to variable hydrogen bonding and exchange rates with residual water in the NMR solvent. The overlapping multiplets of the ring protons often necessitate the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), for unambiguous assignment.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The carbons directly attached to the electron-withdrawing sulfone group are expected to be shifted downfield.

Expected ¹³C NMR Data for 3-aminotetrahydrothiophene 1,1-dioxide:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~50 - 55 |

| C-2, C-5 | ~55 - 60 |

| C-4 | ~30 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

-

Visualization of NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and sensitive technique for the identification of functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For our representative molecule, the key functional groups are the sulfone (SO₂) and the primary amine (NH₂).

Expected IR Absorption Bands for 3-aminotetrahydrothiophene 1,1-dioxide:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| C-H (aliphatic) | Stretch | 2960 - 2850 | Medium |

| N-H (amine) | Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| S=O (sulfone) | Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O (sulfone) | Symmetric Stretch | 1160 - 1120 | Strong |

Trustworthiness: The presence of two strong absorption bands for the sulfone group is a highly characteristic feature. The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the specified region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of IR Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Expected Mass Spectrometric Data for 3-aminotetrahydrothiophene 1,1-dioxide:

-

Molecular Formula: C₄H₉NO₂S

-

Molecular Weight: 135.18 g/mol

-

Molecular Ion (M⁺): m/z = 135 (in Electron Ionization)

-

[M+H]⁺: m/z = 136 (in Electrospray Ionization)

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition. Common fragmentation pathways for sulfolanes involve the loss of SO₂ (64 Da), which would result in a fragment ion at m/z = 71 for the molecular ion of 3-aminotetrahydrothiophene.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of MS Experimental Workflow:

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide and its analogs, such as 3-aminotetrahydrothiophene 1,1-dioxide, relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the chemical structure. The protocols and expected data presented in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences, ensuring the integrity and validity of their findings. The application of these well-established analytical techniques is paramount for advancing the development of novel therapeutic agents and chemical entities.

References

- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1058–1067.

- Niu, B., Blackburn, B. G., Sachidanandan, K., Cooke, M. V., & Laulhé, S. (2021). Metal-Free Visible-Light-Promoted C(sp³)–H Functionalization of Aliphatic Cyclic Ethers Using Trace O₂. The Royal Society of Chemistry.

-

PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Quantum Chemical Calculations for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide: A Technical Guide

This guide provides an in-depth technical overview of the quantum chemical calculations for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for the computational analysis of this and similar sulfonamide-containing molecules. While specific experimental and computational studies on this exact molecule are not widely published, this document outlines a comprehensive, field-proven methodology based on established principles of computational chemistry.

Introduction: The Significance of In-Silico Analysis

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, with the chemical formula C₄H₉NO₄S₂ and a molecular weight of 199.25 g/mol , belongs to the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities.[2] The increasing complexity and cost of drug discovery necessitate advanced computational methods to predict molecular properties and guide experimental efforts.[3][4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in this arena, offering profound insights into the electronic structure, reactivity, and potential biological interactions of drug candidates.[5][6][7]

This guide will detail a systematic workflow for the quantum chemical analysis of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, serving as a practical case study. We will explore the rationale behind the selection of computational methods, the step-by-step execution of calculations, and the interpretation of the resulting data in the context of drug discovery.

Part 1: Theoretical & Computational Methodology

The accuracy and reliability of quantum chemical calculations are fundamentally dependent on the chosen theoretical method and basis set. For organic molecules containing second-row elements like sulfur, this choice is particularly critical.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[4][8] Unlike more computationally expensive post-Hartree-Fock methods, DFT can be applied to moderately sized molecules with high precision.[3][8] The core principle of DFT is that the ground-state energy and other molecular properties are uniquely determined by the electron density.[1][8]

For our target molecule, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for a wide range of chemical systems.[9][10]

Selecting the Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the quality of the calculation. For molecules containing sulfur, it is crucial to use basis sets that can adequately describe the electronic environment of this element.

Pople-style basis sets, such as 6-311++G(d,p) , are a common and effective choice.[9][11] Let's break down this nomenclature:

-

6-311 : A triple-zeta valence basis set, providing a more flexible description of the valence electrons.

-

++G : Includes diffuse functions on both heavy atoms and hydrogen. Diffuse functions are important for describing anions and weak, non-covalent interactions.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding.

Alternatively, Dunning's correlation-consistent basis sets, such as aug-cc-pV(X+d)Z , can offer even higher accuracy, though at a greater computational cost.[12][13][14] The inclusion of tight 'd' functions is particularly important for sulfur compounds.[12][13][14]

Solvation Effects

Biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT calculations to simulate the influence of a solvent, such as water.

Part 2: A Step-by-Step Computational Workflow

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on Tetrahydrothiophene-3-sulfonamide 1,1-dioxide using a computational chemistry software package like Gaussian.

Molecular Structure Preparation

-

Construct the 3D Structure : The initial 3D structure of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide can be built using a molecular editor.

-

Initial Pre-optimization : A preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) can provide a reasonable starting geometry for the more computationally intensive quantum chemical calculations.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

-

Input File Preparation : Create an input file for the chosen software (e.g., Gaussian). Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Optimization Keyword : Use the Opt keyword in the input file to request a geometry optimization.

-

Execution : Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

-

Convergence Check : Ensure the optimization has converged by checking the output file for the relevant convergence criteria.

Frequency Analysis

A frequency analysis should be performed on the optimized geometry to confirm that it represents a true energy minimum.

Protocol:

-

Input File Preparation : Use the optimized geometry from the previous step. Add the Freq keyword to the input file.

-

Execution : Run the frequency calculation.

-

Analysis : Examine the output. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be further optimized. The output of this calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

The following diagram illustrates the computational workflow:

Caption: A typical workflow for quantum chemical calculations.

Part 3: Analysis of Molecular Properties

Once the optimized geometry is confirmed, a wealth of information relevant to drug discovery can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO : Represents the ability to donate an electron.

-

LUMO : Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface. It is invaluable for identifying electrophilic and nucleophilic sites within the molecule.

-

Red regions (negative potential) : Indicate electron-rich areas, prone to electrophilic attack.

-

Blue regions (positive potential) : Indicate electron-poor areas, prone to nucleophilic attack.

-

Green regions (neutral potential) : Represent areas of intermediate potential.

The logical relationship for interpreting MEP is as follows:

Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.

Quantitative Data Summary

The following table presents a hypothetical but realistic summary of quantitative data for Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Hypothetical Value | Unit | Significance |

| Total Energy | -1250.789 | Hartrees | Ground state electronic energy of the optimized molecule. |

| Dipole Moment | 3.5 | Debye | Indicates the overall polarity of the molecule. |

| EHOMO | -7.2 | eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.5 | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Indicator of chemical stability and reactivity. |

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. By following a systematic and well-justified computational protocol, researchers can gain valuable insights into the molecule's stability, reactivity, and electronic characteristics. This information is crucial for understanding its potential as a drug candidate and for guiding further experimental studies. The methodologies outlined in this guide are broadly applicable to a wide range of small organic molecules and represent a cornerstone of modern, computationally-driven drug discovery.

References

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005). PubMed. Retrieved January 4, 2026, from [Link]

-

Gaussian (software). (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved January 4, 2026, from [Link]

-

Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved January 4, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory. (2005). American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ProQuest. Retrieved January 4, 2026, from [Link]

-

QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022). Encyclopedia.pub. Retrieved January 4, 2026, from [Link]

-

Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

-

A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers. Retrieved January 4, 2026, from [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage. (n.d.). Sumble. Retrieved January 4, 2026, from [Link]

-

About Gaussian 16. (2017). Gaussian, Inc. Retrieved January 4, 2026, from [Link]

-

Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005). ACS Publications. Retrieved January 4, 2026, from [Link]

-

In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed. Retrieved January 4, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research and Reviews. Retrieved January 4, 2026, from [Link]

-

Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (2024). PubMed. Retrieved January 4, 2026, from [Link]

-

GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Agile Molecule. Retrieved January 4, 2026, from [Link]

-

Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. (2024). MDPI. Retrieved January 4, 2026, from [Link]

-